molecular formula C15H18N2O B4889587 N-(2,6-dimethyl-4-quinolinyl)-2-methylpropanamide

N-(2,6-dimethyl-4-quinolinyl)-2-methylpropanamide

Cat. No. B4889587
M. Wt: 242.32 g/mol
InChI Key: YTWSGZMASKSCHS-UHFFFAOYSA-N
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Description

N-(2,6-dimethyl-4-quinolinyl)-2-methylpropanamide, also known as DMQX, is a chemical compound that has been extensively studied for its effects on the central nervous system. It is a potent antagonist of the ionotropic glutamate receptor, which plays a crucial role in synaptic transmission. DMQX has been used in various research studies to investigate the mechanisms of synaptic plasticity, learning, and memory. In

Scientific Research Applications

N-(2,6-dimethyl-4-quinolinyl)-2-methylpropanamide has been widely used in scientific research to investigate the role of ionotropic glutamate receptors in synaptic plasticity, learning, and memory. It has been shown to block the N-methyl-D-aspartate (NMDA) receptor, which is involved in long-term potentiation (LTP) and long-term depression (LTD) of synaptic transmission. N-(2,6-dimethyl-4-quinolinyl)-2-methylpropanamide has also been used to study the effects of glutamate receptor antagonists on the development of epilepsy and neurodegenerative diseases.

Mechanism of Action

N-(2,6-dimethyl-4-quinolinyl)-2-methylpropanamide acts as a competitive antagonist of the ionotropic glutamate receptor. It binds to the receptor at the same site as glutamate and prevents its activation. This results in a decrease in the influx of calcium ions into the postsynaptic neuron, which is required for the induction of LTP and LTD. N-(2,6-dimethyl-4-quinolinyl)-2-methylpropanamide has been shown to selectively block the NMDA receptor subtype of glutamate receptors.
Biochemical and Physiological Effects:
N-(2,6-dimethyl-4-quinolinyl)-2-methylpropanamide has been shown to have a range of biochemical and physiological effects. It has been shown to block the induction of LTP and LTD in the hippocampus, which is involved in learning and memory. N-(2,6-dimethyl-4-quinolinyl)-2-methylpropanamide has also been shown to reduce the severity of seizures in animal models of epilepsy. In addition, N-(2,6-dimethyl-4-quinolinyl)-2-methylpropanamide has been shown to have neuroprotective effects in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

N-(2,6-dimethyl-4-quinolinyl)-2-methylpropanamide has several advantages for lab experiments. It is a potent and selective antagonist of the NMDA receptor, which makes it a useful tool for investigating the role of glutamate receptors in synaptic plasticity, learning, and memory. N-(2,6-dimethyl-4-quinolinyl)-2-methylpropanamide is also relatively stable and can be easily synthesized in the lab. However, N-(2,6-dimethyl-4-quinolinyl)-2-methylpropanamide has some limitations for lab experiments. It has a relatively short half-life and may require repeated administration to maintain its effects. In addition, N-(2,6-dimethyl-4-quinolinyl)-2-methylpropanamide may have off-target effects on other receptors, which could complicate the interpretation of results.

Future Directions

There are several future directions for N-(2,6-dimethyl-4-quinolinyl)-2-methylpropanamide research. One area of interest is the development of more selective and potent antagonists of the NMDA receptor. This could lead to the development of new drugs for the treatment of epilepsy and neurodegenerative diseases. Another area of interest is the investigation of the role of glutamate receptors in other brain regions and their potential involvement in psychiatric disorders. Finally, there is a need for more studies to investigate the long-term effects of N-(2,6-dimethyl-4-quinolinyl)-2-methylpropanamide on synaptic plasticity and behavior.

Synthesis Methods

N-(2,6-dimethyl-4-quinolinyl)-2-methylpropanamide can be synthesized using a multistep process starting from commercially available 2,6-dimethylquinoline. The first step involves the conversion of 2,6-dimethylquinoline to 2,6-dimethylquinoline-4-carboxylic acid, which is then converted to the corresponding acid chloride. The acid chloride is then reacted with 2-methylpropan-2-amine to yield N-(2,6-dimethyl-4-quinolinyl)-2-methylpropanamide.

properties

IUPAC Name

N-(2,6-dimethylquinolin-4-yl)-2-methylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O/c1-9(2)15(18)17-14-8-11(4)16-13-6-5-10(3)7-12(13)14/h5-9H,1-4H3,(H,16,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTWSGZMASKSCHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C(N=C2C=C1)C)NC(=O)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,6-dimethylquinolin-4-yl)-2-methylpropanamide

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